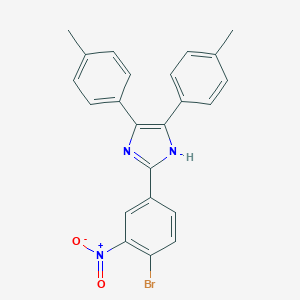
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, as well as two methyl-substituted phenyl groups attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the meta position relative to the bromine atom.
Condensation: The nitrated product is then subjected to a condensation reaction with benzil (1,2-diphenylethane-1,2-dione) in the presence of ammonium acetate and acetic acid. This step forms the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation: The methyl groups on the phenyl rings can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Sodium azide, potassium cyanide, organolithium compounds.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-{4-amino-3-nitrophenyl}-4,5-bis(4-methylphenyl)-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidation: 2-{4-bromo-3-nitrophenyl}-4,5-bis(4-carboxyphenyl)-1H-imidazole.
Scientific Research Applications
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various imidazole derivatives with potential biological activity.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be reduced to form reactive intermediates that damage bacterial cells.
Medicine: Explored for its potential as an anticancer agent. The compound’s ability to interact with DNA and inhibit cell proliferation makes it a candidate for further drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can:
DNA Interaction: Bind to DNA and interfere with its replication and transcription processes. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways. For example, the nitro group can be reduced to form reactive intermediates that inhibit bacterial enzymes, leading to antimicrobial activity.
Signal Transduction: Modulate signal transduction pathways by interacting with receptors and other signaling molecules. This can affect cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
2-{4-chloro-3-nitrophenyl}-4,5-bis(4-methylphenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of a bromine atom. The bromine atom in the original compound may confer different reactivity and biological activity.
2-{4-bromo-3-nitrophenyl}-4,5-bis(4-methoxyphenyl)-1H-imidazole: Similar structure but with methoxy groups instead of methyl groups on the phenyl rings. The presence of methoxy groups can affect the compound’s electronic properties and reactivity.
2-{4-bromo-3-nitrophenyl}-4,5-bis(4-fluorophenyl)-1H-imidazole: Similar structure but with fluorine atoms instead of methyl groups on the phenyl rings. Fluorine atoms can influence the compound’s lipophilicity and biological activity.
Properties
Molecular Formula |
C23H18BrN3O2 |
|---|---|
Molecular Weight |
448.3g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C23H18BrN3O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)26-23(25-21)18-11-12-19(24)20(13-18)27(28)29/h3-13H,1-2H3,(H,25,26) |
InChI Key |
WCCSJAWLHUORGD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)Br)[N+](=O)[O-])C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















